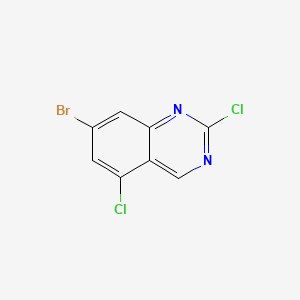

7-Bromo-2,5-dichloroquinazoline

説明

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of heterocyclic chemistry. ijpsr.commdpi.com Its structural framework is not merely a synthetic curiosity but serves as a "privileged scaffold" in medicinal chemistry. ijpsr.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse chemical space that can be explored for a wide array of pharmacological activities. nih.govresearchgate.net

Researchers have extensively demonstrated that molecules incorporating the quinazoline moiety exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. mdpi.comresearchgate.netbohrium.com The ability to modify the scaffold has led to the development of targeted therapies, such as kinase inhibitors in oncology. nih.gov The inherent pharmacological potential and the synthetic accessibility of quinazoline derivatives ensure their continued importance and exploration in drug discovery and materials science. ijpsr.comnih.gov

Overview of Halogenated Quinazolines: Synthesis and Reactivity Paradigms

Halogenated quinazolines are pivotal intermediates in organic synthesis, providing reactive handles for constructing more complex molecular architectures. The presence of halogen atoms (F, Cl, Br, I) at various positions on the quinazoline ring system dramatically influences the compound's reactivity, enabling a wide range of chemical transformations.

The synthesis of halogenated quinazolines can be achieved through several routes, often starting from substituted anthranilic acids or other aniline (B41778) derivatives. nih.govfrontiersin.org A common strategy involves the cyclization to form the quinazolinone core, followed by halogenation reactions. For instance, the conversion of a hydroxyl group to a chloro group is a frequent step in preparing chloro-substituted quinazolines. chemicalbook.com

The reactivity of these compounds is dominated by metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Key paradigms include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Stille Coupling: Reaction with organostannanes. nih.gov

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The differential reactivity of various halogen atoms (I > Br > Cl) and the specific positions of substitution (e.g., C-2, C-4) allow for selective and sequential functionalization, making poly-halogenated quinazolines exceptionally versatile building blocks. nih.gov

Academic Research Context of 7-Bromo-2,5-dichloroquinazoline

Direct academic research and literature specifically detailing the synthesis, properties, and applications of this compound are not readily found. Its structural isomer, 7-Bromo-2,4-dichloroquinazoline, is, however, documented and commercially available as a chemical building block. nih.gov3wpharm.comachemblock.com This suggests that while the 2,5-dichloro isomer may be synthetically accessible, it has not been a focal point of published research to the same extent as its 2,4-dichloro counterpart.

The research context for a compound like this compound is therefore largely predictive, based on the well-established chemistry of its class. It is recognized as a trifunctional electrophile, with three halogen atoms that can serve as sites for nucleophilic substitution or as coupling partners in metal-catalyzed reactions. The bromine at the 7-position and the chlorine atoms at the 2- and 5-positions would exhibit differential reactivity, offering potential for regioselective chemical modifications. The primary role for such a compound in academic and industrial research would be as a versatile intermediate for the synthesis of novel, highly substituted quinazoline derivatives for screening in medicinal chemistry or for development as functional materials. evitachem.com

Research Objectives and Scope of Investigation

The investigation of a molecule like this compound would be driven by several key research objectives, falling within a well-defined scope.

Research Objectives:

Develop a reliable and high-yield synthetic pathway to this compound. This would involve exploring various halogenation and cyclization strategies.

Map the regioselective reactivity of the three halogen substituents. The objective is to determine the conditions under which each position (C-2, C-5, C-7) can be selectively functionalized.

Create a diverse library of derivatives through systematic application of cross-coupling and substitution reactions. This involves reacting the parent compound with a range of nucleophiles, boronic acids, amines, and alkynes.

Characterize the novel synthesized compounds using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) to confirm their structures.

Scope of Investigation: The scope of the investigation would be strictly confined to the synthetic and chemical properties of the molecule. It would focus on its utility as a scaffold and building block for creating new chemical entities. The investigation would not extend to biological testing, dosage formulation, or clinical safety profiling, which would constitute separate, subsequent research phases. The primary output would be a portfolio of new quinazoline-based compounds with potential for future application-oriented studies.

Data Tables

Table 1: Physicochemical Properties of the Representative Isomer, 7-Bromo-2,4-dichloroquinazoline

| Property | Value | Source |

| Molecular Formula | C₈H₃BrCl₂N₂ | nih.gov |

| Molecular Weight | 277.93 g/mol | nih.gov |

| IUPAC Name | 7-bromo-2,4-dichloroquinazoline | nih.gov |

| SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | nih.gov |

| InChIKey | RDCSNKDVAPJWGR-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 4.2 | nih.gov |

Structure

2D Structure

3D Structure

特性

分子式 |

C8H3BrCl2N2 |

|---|---|

分子量 |

277.93 g/mol |

IUPAC名 |

7-bromo-2,5-dichloroquinazoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H |

InChIキー |

VIDRMLMPJNKHTQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br |

製品の起源 |

United States |

Synthetic Methodologies for 7 Bromo 2,5 Dichloroquinazoline and Its Precursors

Retrosynthetic Analysis of 7-Bromo-2,5-dichloroquinazoline

A logical retrosynthetic approach to this compound (I) involves disconnecting the chloro and bromo substituents to identify key precursors. The 2- and 4-chloro groups can be retrosynthetically traced back to a quinazoline-2,4-dione (II). The bromine at the 7-position can be envisioned as being introduced either through direct bromination of a pre-formed quinazoline (B50416) ring or by starting with a brominated anthranilic acid derivative. This leads to two primary retrosynthetic pathways:

Pathway A: this compound (I) is disconnected at the C-Cl bonds, leading to 7-bromo-5-chloroquinazoline-2,4(1H,3H)-dione (IIa). This intermediate is then derived from 4-bromo-6-chloro-2-aminobenzoic acid (IIIa).

Pathway B: Alternatively, the C-Br bond is disconnected first, suggesting a late-stage bromination of 2,5-dichloroquinazoline (B1424228) (IV). This intermediate, in turn, can be synthesized from 5-chloroquinazoline-2,4(1H,3H)-dione (V), which originates from 2-amino-6-chlorobenzoic acid (VI).

These analyses highlight the importance of substituted anthranilic acids and quinazoline-2,4-diones as fundamental building blocks in the synthesis of the target molecule.

Synthetic Routes to Dichloroquinazoline Intermediates

Formation of Quinazoline Diones and Subsequent Chlorination

A widely employed and traditional method for synthesizing 2,4-dichloroquinazolines involves a two-step process: the formation of a quinazoline-2,4-dione followed by a chlorination reaction. google.com

The initial step typically involves the cyclization of an appropriately substituted anthranilic acid with a source of urea (B33335) or a related synthon. For instance, ortho-aminobenzoic acid can react with potassium cyanate (B1221674) to yield 2,4-quinazoline diones. google.com The reaction conditions, such as pH and temperature, are crucial for optimizing the yield of the dione. google.com

Once the quinazoline-2,4-dione is obtained, it undergoes chlorination to introduce the chloro groups at the 2 and 4 positions. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline, which can catalyze the reaction. derpharmachemica.com The reaction mixture is typically heated to reflux to ensure complete conversion. derpharmachemica.com After the reaction, the mixture is carefully poured into ice-cold water to precipitate the 2,4-dichloroquinazoline (B46505) product. derpharmachemica.com Other chlorinating agents can also be employed. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 6,7-dimethoxy quinazolin-2,4-diones | POCl₃, N,N-dimethylaniline | 2,4-dichloro-6,7-dimethoxy quinazoline | 88% | derpharmachemica.com |

| Anthranilic acid | Potassium cyanate, then a chlorinating agent | 2,4-dichloroquinazoline | Not specified | google.com |

One-Pot and Multi-Component Approaches

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of quinazoline derivatives. youtube.comnih.govnih.gov These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates. youtube.com

One-pot syntheses can involve the in-situ formation of a key intermediate which then reacts further to yield the final product. For example, a one-pot method for synthesizing 4(3H)-quinazolinones from anthranilamides and aldehydes has been reported, which involves a cyclocondensation followed by an oxidative dehydrogenation. organic-chemistry.org

Multi-component reactions, by their nature, bring together three or more starting materials in a single reaction vessel to form a complex product. nih.govnih.gov Various named MCRs, such as the Ugi and Biginelli reactions, are powerful tools in combinatorial chemistry and drug discovery for creating diverse molecular libraries. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are applicable to the synthesis of complex heterocyclic systems like quinazolines. nih.govnih.govbeilstein-journals.orgmdpi.com

Introduction of Bromine at the C-7 Position

The introduction of a bromine atom at the C-7 position of the quinazoline ring can be achieved through two main strategies: direct bromination of a pre-existing quinazoline scaffold or by utilizing a precursor that already contains the bromine atom.

Direct Bromination Strategies on Quinazoline Derivatives

Direct bromination of a quinazoline ring system can be a straightforward method for introducing a bromine substituent. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the ring and the reaction conditions. For instance, the bromination of 4(3H)-quinazolinone and its derivatives in aqueous acidic solutions has been studied to understand the mechanism and control the position of bromination. documentsdelivered.com Nitration, another electrophilic substitution, on the quinazoline ring has been shown to favor substitution at the 8- and 6-positions, suggesting that direct bromination at the 7-position might require specific directing groups or reaction conditions. scispace.com

Functionalization of Pre-functionalized Quinazoline Scaffolds

An alternative and often more controlled approach is to start with a quinazoline precursor that is already functionalized, allowing for the selective introduction of bromine. A common strategy involves using a brominated anthranilic acid derivative as the starting material. For example, 5-bromoanthranilic acid can be used to synthesize 6-bromoquinazolin-4(3H)-one, which can then be further functionalized. rroij.com This "pre-functionalized" approach ensures the bromine atom is in the desired position from the outset of the synthesis.

Another method involves the functionalization of a di-halogenated quinoline (B57606), such as 5,7-dibromoquinoline (B1595614), which can then be selectively reacted. For instance, reaction with sodium methoxide (B1231860) can lead to a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925), demonstrating that selective functionalization at different positions is possible. google.com While this example is for a quinoline, similar principles of selective nucleophilic substitution could potentially be applied to di-bromo-quinazolines.

| Precursor | Reaction | Product | Reference |

| Anthranilic acid | Acylation, bromination, hydrolysis, ring formation, etc. | 6-bromo-4-alkylthioquinazoline | nih.gov |

| 5-bromoanthranilic acid | Reaction with formamide | 6-bromoquinazolin-4(3H)-one | rroij.com |

Catalyst-Mediated Synthesis of Halogenated Quinazolines

Transition Metal Catalysis (e.g., Copper, Palladium, Iron)

Transition metals play a pivotal role in the construction of the quinazoline framework and the introduction of substituents. rsc.org

Palladium (Pd): Palladium catalysts are extensively used for carbon-carbon and carbon-heteroatom bond formation in the synthesis of quinazoline derivatives. scilit.com One common strategy involves the Suzuki cross-coupling reaction, where a bromo-substituted quinazoline can be coupled with a boronic acid derivative. mdpi.com For instance, the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates has been achieved in high yields using [1,10-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the catalyst. mdpi.com Another approach is the palladium-catalyzed N-monoarylation of amidines, which can be followed by a one-pot cyclization with an aldehyde to form the quinazoline ring. organic-chemistry.orgacs.org This method has shown excellent selectivity for monoarylation and proceeds in short reaction times. acs.org Furthermore, palladium-catalyzed cascade reactions, such as the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, demonstrate the efficiency of this metal in complex transformations involving oxidation, reduction, condensation, and dehydrogenation steps. rsc.orgnih.gov

Copper (Cu): Copper catalysts offer a cost-effective and environmentally benign alternative for quinazoline synthesis. Copper(I)-catalyzed domino reactions have been employed to synthesize 2-substituted quinazolinones from aldehydes, benzyl (B1604629) alcohols, or methyl arenes and 2-bromobenzamide. gaylordchemical.com Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have also been shown to produce a wide range of 2-substituted quinazolines in good yields. organic-chemistry.org A notable copper-catalyzed process involves the reaction of benzonitriles and 2-ethynylanilines using molecular oxygen as the oxidant, which leads to the formation of substituted quinazolines through carbon-carbon bond cleavage and the formation of new carbon-nitrogen and carbon-carbon bonds. organic-chemistry.orgacs.org Additionally, copper-catalyzed cascade cyclization/hydrodehalogenation provides a route to quinazolines from readily available starting materials. rsc.org

Iron (Fe): Iron catalysts are gaining prominence due to their low cost and low toxicity. organic-chemistry.org An efficient method for synthesizing quinazolines involves an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation. acs.orgacs.org This process starts from 2-alkylamino benzonitriles, which are converted to N-H ketimines and then cyclized in the presence of an iron catalyst like FeCl₂ and an oxidant such as tert-BuOOH. organic-chemistry.orgacs.orgacs.org This methodology has been successfully applied to synthesize various 2,4-disubstituted quinazolines with good to excellent yields. organic-chemistry.orgacs.org Iron has also been used in cross-dehydrogenative coupling (CDC) reactions between N-H and C-H bonds to synthesize 2-aryl quinazolinones. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Synthesis of Halogenated Quinazoline Precursors

| Catalyst | Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Palladium | Bromo-quinazolines and boronic acids | Suzuki Cross-Coupling | High yields, formation of C-C bonds. mdpi.com |

| Amidines and aryl halides | N-Arylation/Cyclization | Excellent selectivity, short reaction times. organic-chemistry.orgacs.org | |

| o-Nitrobenzamides and alcohols | Cascade Reaction | One-pot synthesis, multiple transformations. rsc.orgnih.gov | |

| Copper | 2-Bromobenzamide and aldehydes | Domino Reaction | Ligand- and base-free, good functional group tolerance. gaylordchemical.com |

| Benzonitriles and 2-ethynylanilines | C-C Bond Cleavage/Cyclization | Use of molecular oxygen as a green oxidant. organic-chemistry.orgacs.org | |

| (2-Bromophenyl)methylamines and amidines | Cascade Reaction | Use of air as an oxidant. organic-chemistry.org | |

| Iron | 2-Alkylamino benzonitriles | C-H Oxidation/Amination | Cost-effective, scalable. organic-chemistry.orgacs.orgacs.org |

| 2-Aminobenzamides and methyl arenes | Cross-Dehydrogenative Coupling | Tolerates various functional groups. rsc.org | |

| 2-Halobenzoic acids and amidines | Microwave-Assisted Cyclization | Rapid, efficient, can be performed in water. rsc.orgsci-hub.cat |

Metal-Free Synthetic Approaches

While metal catalysts are highly effective, metal-free synthetic routes are gaining attention due to their potential for reduced cost and environmental impact. One such approach involves the reaction of 2-aminobenzonitriles with aryl magnesium bromide to form an ortho-aminoketimine intermediate. mdpi.com This intermediate can then react with an isothiocyanate in the presence of a base like sodium hydroxide (B78521) in water to yield N,4-substituted quinazolines. mdpi.com This method is noted for its step economy, operational simplicity, and use of an environmentally benign solvent. mdpi.com Another metal-free approach utilizes iodine as a catalyst for the three-component reaction of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium (B1175870) acetate (B1210297), yielding highly substituted quinazolines in excellent yields. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the efficiency of quinazoline synthesis, careful optimization of reaction conditions is crucial. Factors such as the choice of solvent, temperature, pressure, and the use of alternative energy sources like microwaves can significantly impact reaction outcomes.

Solvent Effects and Reaction Media

The solvent can play a critical role in the outcome of a reaction, influencing solubility, reactivity, and even the reaction pathway. For instance, in the copper(I)-catalyzed synthesis of 2-substituted quinazolinones, dimethyl sulfoxide (B87167) (DMSO) was found to give significantly higher yields compared to other solvents like DMF, chlorobenzene, PEG-400, dioxane, and isopropanol. gaylordchemical.com In some metal-free reactions, the polarity of the solvent can dictate the product selectivity. For example, the reaction of amidines can lead to benzimidazoles in nonpolar solvents, while polar solvents favor the formation of quinazolines. organic-chemistry.org The use of water as a reaction medium is highly desirable from a green chemistry perspective. sci-hub.cat Iron-catalyzed C-N coupling reactions for the synthesis of quinazolinone derivatives have been successfully carried out in aqueous media under microwave irradiation. rsc.orgsci-hub.cat

Temperature and Pressure Modulation

Temperature is a key parameter in controlling reaction rates and selectivity. In a study on the synthesis of N-methyl quinazolin-4(3H)-one, the reaction yield was found to be highly temperature-dependent, with 150 °C being the optimal temperature. acs.org High temperatures are often required in conventional heating methods to drive reactions to completion. nih.gov Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates. Dedicated microwave reactors allow for reactions to be conducted at high pressures and temperatures, often exceeding the boiling point of the solvent, which can dramatically accelerate reaction rates. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. nih.govresearchgate.netfrontiersin.org The synthesis of quinazoline derivatives has been a fertile ground for the application of microwave technology. For example, a microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water provides a green, rapid, and efficient route to quinazolinones. rsc.orgsci-hub.cat This method can achieve moderate to high yields in as little as 30 minutes. sci-hub.cat Similarly, solvent- and catalyst-free microwave-assisted synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate has been reported to give excellent yields within minutes. nih.gov The optimization of microwave-assisted solid-phase synthesis of quinazolin-4-ones has also been explored, demonstrating the ability to achieve high yields and purity with reduced reaction times. derpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-6 hours | 48-89% | Standard laboratory technique | researchgate.net |

| Microwave Irradiation | 10-20 minutes | 66-97% | Rapid reaction, higher yields, reduced side products | researchgate.net |

| Microwave (Iron-catalyzed in water) | 30 minutes | Moderate to High | Green solvent, rapid, efficient | rsc.orgsci-hub.cat |

| Microwave (Solid-phase) | 8-10 minutes | ~80% | High purity, reduced solvent use | derpharmachemica.com |

Green Chemistry Principles in the Synthesis of 7-Bromo-2,4-dichloroquinazoline

The traditional synthetic routes for quinazolines and their derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. The principles of green chemistry aim to address these issues by designing more environmentally benign chemical processes. Several innovative and eco-friendly approaches have been developed for quinazoline synthesis that can be applied to the preparation of 7-bromo-2,4-dichloroquinazoline.

Microwave-Assisted and Ultrasonic Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. frontiersin.orgmedchemexpress.com For the synthesis of quinazolines, microwave-assisted methods can provide a significant advantage over conventional heating. frontiersin.org Similarly, the use of ultrasonic irradiation can promote one-pot condensation reactions in solvent-free conditions, offering a green and efficient alternative. nih.gov These energy sources could be applied to both the cyclization and chlorination steps of the proposed synthesis.

Solvent-Free and Alternative Solvent Systems:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for quinazoline synthesis have been reported, often in conjunction with microwave or ultrasonic assistance. nih.govnih.govtandfonline.com When a solvent is necessary, the use of greener alternatives is encouraged. For instance, water is an ideal green solvent, and "on-water" protocols have been developed for the synthesis of quinazolinones. chemicalbook.com Ionic liquids have also gained attention as recyclable and often catalytic solvent systems for quinazoline synthesis. benthamdirect.comnih.gov

Recyclable Catalysts:

The use of recyclable catalysts is another cornerstone of green chemistry. In the context of quinazoline synthesis, magnetically separable nanocatalysts have been developed, allowing for easy recovery and reuse of the catalyst, thus minimizing waste and cost. benthamdirect.com For the chlorination step, which often uses stoichiometric and hazardous reagents like POCl₃, exploring catalytic and greener alternatives is crucial.

Greener Chlorination Methods:

The use of phosphorus oxychloride (POCl₃) as a chlorinating agent is effective but poses environmental and safety concerns. Greener alternatives are actively being researched. Thionyl chloride (SOCl₂) is one such alternative, and its use in combination with catalytic amounts of dimethylformamide (DMF) can be effective for the chlorination of quinazolinones. rsc.org Other methods to make chlorination greener include the use of alternative dechlorination agents in wastewater treatment which can be indicative of broader trends in reducing chlorine's environmental impact. nih.gov

The table below summarizes how green chemistry principles can be applied to the proposed synthesis of 7-bromo-2,4-dichloroquinazoline.

| Synthetic Step | Traditional Method | Green Alternative(s) | Green Principle(s) Addressed |

| Precursor Synthesis (2-amino-4-bromobenzoic acid) | Standard bromination and amination reactions | Biocatalytic approaches (where applicable) | Use of renewable feedstocks, safer chemistry |

| Cyclization to 7-bromo-quinazoline-2,4-dione | Reaction with potassium cyanate in a conventional solvent with heating | Microwave or ultrasonic irradiation, solvent-free conditions, use of water or ionic liquids as solvent. frontiersin.orgnih.govnih.govchemicalbook.combenthamdirect.comnih.gov | Energy efficiency, waste prevention, use of safer solvents |

| Chlorination to 7-bromo-2,4-dichloroquinazoline | Refluxing with excess phosphorus oxychloride (POCl₃) nih.govacs.org | Use of thionyl chloride (SOCl₂) with a catalytic amount of DMF, exploring other catalytic chlorination systems. rsc.org | Use of safer reagents, catalysis, atom economy |

| Overall Process | Multi-step synthesis with purification by chromatography | One-pot synthesis where possible, use of recyclable catalysts (e.g., magnetic nanoparticles). benthamdirect.com | Atom economy, catalysis, waste prevention |

Chemical Reactivity and Derivatization of 7 Bromo 2,5 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The presence of multiple halogen substituents on the quinazoline (B50416) ring of 7-Bromo-2,5-dichloroquinazoline provides several sites for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the quinazoline core facilitates these reactions by stabilizing the intermediate Meisenheimer complex.

Regioselectivity of Halogen Displacement (C-2, C-5, C-7)

The regioselectivity of SNAr reactions on multi-halogenated quinazolines is a critical aspect of their synthetic utility. In di- and tri-substituted quinazolines, the positions of the halogen atoms are highly susceptible to nucleophilic attack. The chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) is well-documented to be the most reactive site for nucleophilic displacement. nih.govresearcher.life This is attributed to the electronic properties of the quinazoline ring, where the carbon at position 4 has a higher LUMO coefficient, making it more electrophilic. researcher.life

While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles of quinazoline chemistry suggest that the C-2 and C-4 (if present) positions are typically more activated towards nucleophilic attack than halogens on the benzene (B151609) ring portion (C-5 and C-7). For instance, in 5-Bromo-2,4-dichloroquinazoline, Suzuki-Miyaura coupling occurs preferentially at the C-4 chlorine position. This suggests a hierarchy of reactivity among the halogenated positions.

Reactions with Amines and Substituted Amines

The reaction of halogenated quinazolines with amines and their derivatives is a widely used method for the synthesis of biologically active compounds. The chlorine atom at the 5-position of mdpi.comresearchgate.netnih.govtriazolo[1,5-a]quinazolines can be replaced by various N-nucleophiles. researchgate.net Similarly, 2,4-dichloroquinazoline precursors readily react with a variety of amines, including anilines, benzylamines, and aliphatic amines, to regioselectively yield 2-chloro-4-aminoquinazoline derivatives. nih.gov These reactions are often carried out in solvents like dioxane at elevated temperatures, sometimes in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.gov

Reactions with Thiol-Containing Nucleophiles

Thiol-containing nucleophiles can also be employed in SNAr reactions with halogenated quinazolines. For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized and subsequently reacted with various alkyl halides. nih.gov This indicates that a thiol group, or its corresponding thiolate anion, can effectively displace a halogen on the quinazoline core.

Reactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and hydroxides, are also reactive towards halogenated quinazolines. For instance, the synthesis of 7-bromo-5-methoxyquinoline (B1376925) can be achieved from 5,7-dibromoquinoline (B1595614) by reaction with sodium methoxide (B1231860) in methanol (B129727) and DMF at 60 °C. google.com This demonstrates the feasibility of displacing a bromine atom with a methoxy (B1213986) group on a related quinoline (B57606) system, suggesting similar reactivity for this compound. The reaction of 2-ethoxy-4-chloroquinazoline with various nucleophiles, including ethanol, has also been explored. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to halogenated quinazolines.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been effectively used with heteroaryl halides. nih.gov For example, the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl and heteroaryl bromides and chlorides has been developed. nih.gov Specifically, 5-Bromo-2,4-dichloroquinazoline has been shown to undergo Suzuki-Miyaura coupling.

Research on brominated 2,1-borazaronaphthalenes, which are isosteres of naphthalenes, has demonstrated successful Suzuki-Miyaura cross-coupling with potassium alkenyltrifluoroborates. nih.gov This highlights the utility of this reaction for forming C-C bonds with bromo-substituted aromatic systems. The reaction conditions typically involve a palladium catalyst, such as Pd₂(dba)₃, and a base like potassium fluoride (B91410) in a solvent like dioxane. nih.gov

Heck and Sonogashira Coupling Reactions

The palladium-catalyzed Heck and Sonogashira coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of alkenyl and alkynyl groups, respectively, onto an aromatic or heteroaromatic core. organic-chemistry.orgorganic-chemistry.org In the case of this compound, the different halogen atoms (bromine and chlorine) exhibit differential reactivity in these cross-coupling reactions. Generally, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl. This differential reactivity allows for selective functionalization at the C-7 position (bromo-substituted) while leaving the C-2 and C-5 positions (chloro-substituted) intact, or for subsequent reactions under more forcing conditions.

The Heck reaction involves the coupling of the haloquinazoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is anticipated that the reaction would proceed selectively at the C-7 position.

The Sonogashira coupling , which pairs the haloquinazoline with a terminal alkyne, also relies on a palladium catalyst, typically with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Similar to the Heck reaction, the greater reactivity of the C-Br bond compared to the C-Cl bond would favor selective alkynylation at the C-7 position.

Table 1: Representative Conditions for Heck and Sonogashira Coupling of Aryl Halides

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Heck | Aryl Bromide | Alkene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | Good to Excellent |

| Sonogashira | Aryl Bromide | Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Room Temp to 50 | Good to Excellent |

Note: This table presents generalized conditions and the optimal conditions for this compound may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is of great importance in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide variety of amines.

For this compound, the selective amination at the C-7 position is expected to be the primary outcome under standard Buchwald-Hartwig conditions due to the higher reactivity of the aryl bromide. diva-portal.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. A variety of phosphine (B1218219) ligands, such as XPhos and SPhos, have been developed to facilitate the amination of even challenging substrates. beilstein-journals.org It is also conceivable that with careful optimization of reaction conditions, sequential amination at the different halogenated positions could be achieved.

Table 2: Illustrative Buchwald-Hartwig Amination of a Related Haloquinoline

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85 | researchgate.net |

This data is for a related compound and serves to illustrate the potential reactivity.

Electrophilic Aromatic Substitution on the Quinazoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. byjus.commasterorganicchemistry.com In the quinazoline ring system, the nitrogen atoms are electron-withdrawing and deactivate the ring towards electrophilic attack. However, the benzene portion of the quinazoline can still undergo EAS reactions, although typically under harsher conditions than benzene itself. The existing substituents (bromo and chloro) will direct incoming electrophiles. Both halogens are ortho-, para-directing deactivators.

Given the substitution pattern of this compound, the likely positions for electrophilic attack would be C-6 and C-8. The directing effects of the C-7 bromo and C-5 chloro groups would influence the regiochemical outcome. Predicting the precise regioselectivity would require computational studies or experimental verification. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com

Reductive and Oxidative Transformations of this compound

The quinazoline ring system can undergo both reduction and oxidation, leading to a variety of derivatives.

Reductive Transformations: Catalytic hydrogenation can lead to the reduction of the pyrimidine (B1678525) ring of the quinazoline system. The specific outcome would depend on the catalyst, solvent, and reaction conditions. Additionally, reductive dehalogenation is a possible transformation, which could potentially be controlled to selectively remove one or more of the halogen atoms. For instance, using a palladium catalyst with a hydrogen source like formic acid or a borohydride (B1222165) could lead to the removal of the bromo or chloro substituents.

Oxidative Transformations: Oxidation of the quinazoline ring can lead to the formation of N-oxides. The reaction of this compound with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the corresponding N-oxide at one or both of the quinazoline nitrogen atoms. The specific site of oxidation would be influenced by the electronic effects of the substituents.

Synthesis of Fused Heterocyclic Systems from this compound

The reactive sites on this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov By performing sequential reactions at the different halogenated positions, it is possible to build additional rings onto the quinazoline core.

For example, a Sonogashira coupling at the C-7 position could introduce an alkyne, which could then undergo an intramolecular cyclization with a nucleophile introduced at the C-5 or C-2 position. Similarly, a Buchwald-Hartwig amination could introduce an amino group that could be used in a subsequent condensation reaction to form a new heterocyclic ring. The construction of such fused systems is a common strategy in the development of novel therapeutic agents and functional materials. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational studies published for the chemical compound This compound . The requested detailed analyses, including Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO), Quantum Chemical Calculations (DFT, Ab Initio), and Molecular Docking Simulations, are not available for this specific isomer.

While research exists for other bromo-dichloro-quinazoline derivatives, the data is not transferable to the 7-bromo-2,5-dichloro isomer due to the significant influence of substituent positioning on the electronic and interactive properties of the molecule. For instance, studies on related compounds like 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazoline have been conducted, including molecular docking analyses nih.gov. However, the differing substitution pattern prevents direct application of these findings to this compound.

Similarly, public chemical databases provide basic computed properties for isomers such as 7-Bromo-2,4-dichloroquinazoline, but lack the in-depth theoretical analyses required to fulfill the specified article outline.

Without dedicated research on this compound, it is not possible to provide a scientifically accurate and informative article focusing solely on its theoretical and computational characteristics as requested.

Theoretical and Computational Studies of 7 Bromo 2,5 Dichloroquinazoline

Molecular Dynamics (MD) Simulations

There are no specific Molecular Dynamics (MD) simulation studies published for 7-Bromo-2,5-dichloroquinazoline.

Information regarding the stability and conformational changes of a ligand-target complex involving this compound is not available in the current scientific literature. Studies on other substituted quinazolines, such as certain bromo-derivatives, have utilized MD simulations to assess the stability of their complexes with biological targets, often showing how the ligand maintains its binding pose over the simulation time. These studies typically analyze the root-mean-square deviation (RMSD) to evaluate conformational stability.

There are no published studies on the water molecule dynamics and solvation effects specifically for this compound. In computational studies of other ligands, the role of water molecules in the binding pocket is often analyzed to understand their contribution to the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound.

A correlation of structural descriptors with predicted biological activity for this compound has not been reported. For the broader class of quinazolines, QSAR studies have been conducted to correlate various physicochemical and topological descriptors with their biological activities, such as anticancer or antimicrobial effects. These models help in predicting the activity of new derivatives.

A specific pharmacophore model based on this compound has not been identified. Pharmacophore modeling for other classes of quinazoline (B50416) inhibitors has been used to define the essential structural features required for their biological activity. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

In Silico Prediction of Molecular Properties for Drug Design (excluding ADMET profiles)

While general molecular properties can be calculated for this compound using various software, specific in silico studies aimed at its drug design potential are not found in the literature. For many quinazoline derivatives, computational tools are used to predict properties like molecular weight, lipophilicity (logP), and polar surface area to assess their drug-likeness.

Below is a table of predicted molecular properties for this compound, calculated using standard computational algorithms.

| Property | Predicted Value |

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Molecular Weight | 277.93 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 275.88567 Da |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 13 |

These values are computationally predicted and have not been experimentally verified.

Biological Activities and Mechanistic Investigations of 7 Bromo 2,5 Dichloroquinazoline Derivatives

Anti-proliferative and Cytotoxic Activity (Cellular and Biochemical Mechanisms)

Derivatives of bromo-substituted quinazolines have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. The core mechanism of this activity lies in their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. Research has shown that modifications at different positions of the quinazoline (B50416) ring with various chemical moieties can lead to potent anti-cancer agents. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their ability to inhibit the growth of cancer cells. These compounds exhibited notable cytotoxicity, with their effectiveness being highly dependent on the nature of the substituent at the thiol position. nih.gov

The cytotoxic potential of these derivatives is often evaluated using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. In one study, derivatives were tested against human breast carcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. The results indicated that specific derivatives were more potent against the MCF-7 cell line compared to the SW480 cell line, highlighting a degree of selectivity in their cytotoxic action. nih.gov Furthermore, promising derivatives often show a favorable selectivity index, meaning they are significantly more toxic to cancer cells than to normal, non-tumorigenic cell lines, which is a critical characteristic for potential therapeutic agents. nih.gov

Table 1: Cytotoxic Activity of a 6-Bromo-Quinazolinone Derivative

| Compound | Cell Line | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

|---|---|---|---|---|

| 8a | MCF-7 (Breast Carcinoma) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| 8a | SW480 (Colorectal Carcinoma) | 17.85 ± 0.92 | Cisplatin | - |

| 8a | MRC-5 (Normal Cell Line) | 84.20 ± 1.72 | - | - |

Data sourced from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov

Kinase Inhibition (e.g., EGFR, VEGFR, PI3K, SRC, Abl1)

A primary mechanism through which quinazoline derivatives exert their anti-proliferative effects is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often deregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, upon activation, triggers pathways leading to cell proliferation, survival, and migration. Several quinazoline-based compounds are known EGFR inhibitors. Molecular docking studies have shown that bromo-quinazoline derivatives can fit into the ATP-binding site of the EGFR enzyme. The binding is often stabilized by interactions such as hydrogen bonds with key amino acid residues, similar to established EGFR inhibitors like Erlotinib. nih.gov The cytotoxic effects of these compounds against EGFR-expressing cancer cells, such as the MCF-7 breast cancer line, are often attributed to this inhibitory action. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Quinazoline derivatives have been developed as potent inhibitors of VEGFR tyrosine kinases. nih.gov For example, the indole-ether quinazoline derivative AZD2171 is a highly potent, ATP-competitive inhibitor of VEGFR-2, and also shows activity against VEGFR-1 and VEGFR-3. nih.gov By blocking VEGF signaling, these compounds can inhibit the proliferation and migration of endothelial cells, thus preventing the formation of new blood vessels that supply tumors. nih.govnih.gov Combining EGFR and VEGFR inhibition is a strategy that has shown supra-additive anti-tumor effects. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a central signaling network that regulates cell growth, survival, and metabolism, and is frequently mutated in cancer. nih.govacs.org Dimorpholinoquinazoline-based derivatives have been synthesized as inhibitors of this pathway. One such compound, 7c , demonstrated inhibition of PI3Kα and downstream effectors like Akt and mTOR. nih.gov This inhibition disrupts the entire signaling cascade, leading to reduced cell proliferation and survival.

SRC and Abl1 Kinase Inhibition: The Src family of non-receptor tyrosine kinases and the Abl1 kinase are involved in various cellular processes, including proliferation, survival, and migration. Dysregulation of these kinases is linked to cancer progression. Styrylquinazoline (B1260680) derivatives have been identified as inhibitors of both Abl and Src family kinases. youtube.com For instance, the 4-sulphur substituted styrylquinazoline IS1 showed potent inhibition of Abl kinase (90.81% inhibition at 0.5 µM), as well as significant activity against Src family kinases like Fyn and Lck. youtube.com The inhibitory profile can be modulated by altering the substituents on the quinazoline core, allowing for the development of multi-kinase inhibitors. youtube.com

Table 2: Kinase Inhibition Profile of Selected Quinazoline Derivatives

| Derivative Type | Target Kinase | Compound Example | Inhibition Data |

|---|---|---|---|

| 6-Bromo-quinazolinone | EGFR | 8a | Binding Energy: -6.7 kcal/mol |

| Dimorpholinoquinazoline | PI3Kα | 7c | Inhibition observed at 500 µM |

| Indole-ether quinazoline | VEGFR-2 | AZD2171 | IC₅₀ < 1 nM |

| 4-Sulphur substituted styrylquinazoline | Abl | IS1 | 90.81% inhibition at 0.5 µM |

| 4-Sulphur substituted styrylquinazoline | Src | IS1 | 79% inhibition |

This table compiles data from multiple studies on various quinazoline derivatives. nih.govnih.govnih.govyoutube.com

Tubulin Polymerization Inhibition and Microtubule Disruption

The microtubule cytoskeleton, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov Agents that interfere with microtubule dynamics are potent anti-cancer drugs because they can arrest cells in mitosis, leading to cell death. Several classes of compounds based on quinoline (B57606) and quinazoline scaffolds have been identified as inhibitors of tubulin polymerization. bldpharm.comyoutube.com These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. nih.govbldpharm.com

This disruption of microtubule formation leads to a cascade of cellular events. The mitotic spindle cannot form correctly, which activates the spindle assembly checkpoint and causes the cell to arrest in the G2/M phase of the cell cycle. youtube.comyoutube.com Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. The potency of these compounds can be significant, with some derivatives showing IC₅₀ values for tubulin polymerization inhibition in the low micromolar range, comparable to known tubulin inhibitors. nih.govbldpharm.com

Table 3: Tubulin Polymerization Inhibition by Quinoline/Quinazolinone Derivatives

| Compound Class | Compound Example | Target | IC₅₀ (µM) |

|---|---|---|---|

| 2-Anilino-3-Aroylquinolines | 7f | Tubulin Polymerization | 2.24 |

| 7-Aryl-pyrroloquinolinones | 24 | Tubulin Assembly | 0.84 |

Data sourced from studies on related heterocyclic compounds. nih.govbldpharm.com

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the various mechanistic actions of 7-bromo-2,5-dichloroquinazoline derivatives is the induction of apoptosis and cell cycle arrest, which are fundamental processes for eliminating cancerous cells.

Cell Cycle Arrest: As mentioned previously, compounds that disrupt microtubule dynamics effectively halt the cell cycle in the G2/M phase. bldpharm.comyoutube.com Similarly, inhibition of key signaling pathways can also lead to cell cycle arrest. For example, adenosine (B11128) analogues with structural similarities have been shown to cause cells to accumulate in the S phase or at the G1/S boundary, indicating an interference with DNA synthesis or the transition into the synthesis phase. acs.org The specific phase of arrest often depends on the compound's primary molecular target.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Quinazoline derivatives can induce apoptosis through multiple mechanisms. The cell cycle arrest caused by tubulin inhibitors is a major trigger for apoptosis. youtube.com Furthermore, inhibition of survival pathways like the PI3K/Akt/mTOR cascade removes pro-survival signals, tipping the balance towards cell death. nih.gov The induction of apoptosis can be confirmed through various assays, such as Annexin V-FITC staining, which detects an early marker of apoptosis, and analysis of mitochondrial membrane potential, as the mitochondria play a central role in the apoptotic process. bldpharm.com

Poly (ADP-ribose) polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death signaling. While direct, potent inhibition of the enzymatic activity of PARP by this compound derivatives is an area of ongoing investigation, their impact on PARP-related signaling has been observed. Specifically, the cleavage of PARP1 is a well-established hallmark of apoptosis. Caspases, the executioner enzymes of apoptosis, cleave PARP1, rendering it inactive and preventing it from carrying out its DNA repair functions, which facilitates cell death.

Studies on dimorpholinoquinazoline derivatives have shown that treatment of cancer cells with these compounds leads to the cleavage of PARP1. nih.gov This event is a downstream consequence of the induction of apoptosis, often triggered by the inhibition of survival pathways like PI3K/Akt/mTOR. Therefore, while not necessarily direct enzymatic inhibitors, these quinazoline derivatives can modulate the PARP signaling axis as part of their broader pro-apoptotic activity. nih.gov A review of quinazoline derivatives has also highlighted their potential as PARP inhibitors, suggesting that a quinazoline-4-one or 2,4-dione scaffold is a favorable feature for this activity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. acs.org Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention. nih.gov As previously noted, dimorpholinoquinazoline derivatives have been specifically designed and shown to effectively suppress this pathway.

The mechanism of suppression involves the inhibition of the phosphorylation, and thus activation, of key components of the pathway. For example, the quinazoline derivative 7c was shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector S6 Kinase (S6K) in MCF7 breast cancer cells. nih.gov The inhibition of these phosphorylation events was observed at nanomolar concentrations, indicating potent activity. By shutting down this pathway, the derivatives effectively cut off the cancer cells from crucial signals that they rely on for uncontrolled growth and resistance to apoptosis. nih.gov

Table 4: Effect of Quinazoline Derivative 7c on the PI3K/Akt/mTOR Pathway

| Target Protein | Effect | Effective Concentration |

|---|---|---|

| Phosphorylated Akt (p-Akt) | Inhibition | 125–250 nM |

| Phosphorylated mTOR (p-mTOR) | Inhibition | 125–250 nM |

| Phosphorylated S6K (p-S6K) | Inhibition | 125–250 nM |

| PARP1 | Cleavage | 125–250 nM |

Data from a study on a dimorpholinoquinazoline derivative in MCF7 cells. nih.gov

Targeting of Specific Cellular Enzymes (e.g., Topoisomerase, Thymidylate Synthase)

Beyond kinases, quinazoline derivatives also target other essential enzymes involved in DNA replication and metabolism.

Topoisomerase Inhibition: DNA topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription. Inhibitors of these enzymes, which prevent the re-ligation of DNA strands after they are cut, are effective anti-cancer drugs. nih.gov Quinazoline-based compounds have been developed as topoisomerase inhibitors. For example, a series of nih.govbldpharm.comyoutube.comtriazolo[4,3-c]quinazolines were synthesized and found to act as Topoisomerase II catalytic inhibitors. bldpharm.com Compound 16 from this series blocked the formation of relaxed DNA at a concentration of 10 μM. bldpharm.com Other studies have also identified quinazoline derivatives that show potent inhibition of both topoisomerase I and II. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing cell death. Quinazoline-based antifolates are a well-established class of TS inhibitors. nih.govyoutube.com These compounds, such as N¹⁰-propargyl-5,8-dideazafolic acid and its analogues, are designed to mimic the structure of folic acid to enter the cell and bind to the enzyme's active site. nih.govyoutube.com Structural modifications, such as removing the 2-amino group from the quinazoline ring, have been shown to enhance cytotoxicity, likely due to increased cellular uptake. youtube.com

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The quinazoline core is a foundational structure for a multitude of compounds exhibiting a broad spectrum of antimicrobial properties. nih.gov Modifications to this structure, including the addition of halogen atoms, have been shown to enhance these activities. nih.gov

Antibacterial Activity: Quinazolinone derivatives have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. nih.govdovepress.com Structure-activity relationship studies reveal that substitutions at positions 2, 3, 6, and 8 are crucial for their antimicrobial potency. nih.gov For instance, the presence of a chlorine atom on the phenyl ring of some newly synthesized quinazolinone derivatives was found to enhance their activity. nih.gov In one study, the compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) showed potent in vitro activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, derivatives of 8-bromo-2-chloroquinazoline (B592065) have shown significant antibacterial activity, especially against E. coli. researchgate.net

Antifungal Activity: Numerous quinazoline derivatives have been evaluated for their antifungal properties. mdpi.comtandfonline.comjocpr.com Compounds such as N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide have shown strong activity against Fusarium moniliforme. mdpi.com Another study found that certain 2,3-disubstituted (3H)-quinazolinone derivatives were effective against all tested fungal strains. nih.gov Fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives also displayed good activity against Candida albicans and Aspergillus niger. nih.gov

Antiviral Activity: The antiviral potential of quinazoline derivatives has been explored against a range of viruses. mdpi.com Synthesized quinazoline artemisinin (B1665778) hybrids were found to be highly potent against cytomegalovirus (CMV), proving to be 12-17 times more effective than the standard drug ganciclovir. mdpi.com Other derivatives have shown activity against the influenza virus, Hepatitis C virus (HCV), Japanese Encephalitis virus, Zika virus, and Dengue virus. mdpi.comnih.gov For example, certain tri-substituted quinazolinone compounds exhibited potent antiviral activities against both Zika and Dengue viruses, with EC₅₀ values as low as 86 nM. nih.gov Additionally, benzo[g]quinazoline (B13665071) derivatives have shown promising activity against the human rotavirus Wa strain. mdpi.com

Antitubercular Activity: Derivatives of quinazoline are recognized as a potent class of compounds for targeting Mycobacterium tuberculosis (M. tb). mdpi.comresearchgate.net A series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising activity against the H37Rv strain of M. tb, with MIC values ranging from 2–128 µg/mL. mdpi.com Specifically, compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active. mdpi.com Other studies have identified 2-Ethylthio-4-methylaminoquinazoline derivatives and benzimidazo quinazoline derivatives as potent agents against M. tb. mdpi.comresearchgate.net

| Compound Type | Activity | Target Organism(s) | Key Findings (MIC/EC₅₀/IC₅₀) | Source |

|---|---|---|---|---|

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Antibacterial | S. aureus, B. subtilis, P. aeruginosa, E. coli | MICs: 25.6, 24.3, 30.1, 25.1 µg/mL respectively | nih.gov |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Antifungal | Fusarium moniliforme | Strong activity compared to griseofulvin | mdpi.com |

| Tri-substituted quinazolinones (e.g., compounds 22, 27, 47) | Antiviral | Zika Virus, Dengue Virus | EC₅₀ as low as 86 nM | nih.gov |

| Quinazoline artemisinin hybrids | Antiviral | Cytomegalovirus (CMV) | EC₅₀ = 0.15−0.21 μM | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | Antitubercular | M. tuberculosis H37Rv | MIC = 2 µg/mL | mdpi.com |

Quinazoline derivatives exert their antimicrobial effects by inhibiting microbial growth and targeting virulence factors. Research has shown that these compounds can act in a dose-dependent and time-dependent manner to suppress mycobacterial growth. nih.gov The mechanism often involves compromising the structural integrity of the microbe; for example, myricetin (B1677590) derivatives containing a quinazolinone moiety were observed to alter the cellular morphology of the bacterium Xanthomonas axonopodis pv. citri, confirming their inhibitory effect on bacterial growth. nih.gov Furthermore, some derivatives have been found to inhibit quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence. researchgate.net

A key mechanism by which quinazoline derivatives exhibit antimicrobial activity is through the inhibition of essential enzymes in microbial metabolic pathways. youtube.com One of the most significant targets is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are necessary for cell growth and proliferation in both prokaryotic and eukaryotic cells. acs.org

Several series of quinazolinone derivatives have been specifically designed and synthesized as DHFR inhibitors. acs.orgnih.gov These compounds have demonstrated potent inhibitory activity against DHFR from various bacterial species. For instance, compound 3d showed significant inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 ± 0.04 μM. nih.gov Another derivative, compound 3e, was found to be more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR), with an IC₅₀ of 0.158 ± 0.01 μM. nih.gov The development of these inhibitors is considered a viable strategy for combating bacterial infections and overcoming antibiotic resistance. acs.org Beyond DHFR inhibition, some quinazoline derivatives, such as 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), have been shown to inhibit mycobacterial growth by disrupting intracellular ATP homeostasis and increasing DNA damage. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference Compound (IC₅₀) | Source |

|---|---|---|---|---|

| Compound 3d | Staphylococcus aureus DHFR (SaDHFR) | 0.769 ± 0.04 μM | Trimethoprim (0.255 ± 0.014 μM) | nih.gov |

| Compound 3e | Escherichia coli DHFR (EcDHFR) | 0.158 ± 0.01 μM | Trimethoprim (0.226 ± 0.014 μM) | nih.gov |

Anti-inflammatory and Immunomodulatory Effects (Mechanistic Basis)

In addition to their antimicrobial properties, quinazoline derivatives are recognized for their anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov These activities are crucial for their potential therapeutic applications in diseases characterized by excessive inflammation.

A key aspect of the anti-inflammatory action of quinazoline derivatives involves the inhibition of pro-inflammatory cytokine production. Certain derivatives have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical mediator in systemic inflammation. By downregulating the expression of such cytokines, these compounds can help modulate the inflammatory response.

The immunomodulatory effects of these compounds are also linked to their interaction with specific cellular receptors that play a role in inflammation. For example, their activity as antagonists at adenosine receptors can influence inflammatory pathways.

Receptor Binding and Modulation (e.g., Adenosine Receptors, GPCRs)

The interaction of quinazoline derivatives with G-protein coupled receptors (GPCRs), particularly adenosine receptors, is a significant area of investigation. The adenosine A₂A receptor (A₂AR) has been identified as a therapeutic target for a variety of conditions, and quinazoline-based compounds have emerged as promising antagonists for this receptor. mdpi.comnih.gov

Research has focused on the 2-aminoquinazoline (B112073) scaffold for designing new A₂AR antagonists. nih.gov The introduction of a bromine atom at the C6-position, as seen in 6-bromo-4-(furan-2-yl)quinazolin-2-amine, resulted in a compound with a high affinity for the human A₂A receptor (hA₂AR), showing a Kᵢ value of 20 nM. mdpi.comnih.gov Further modifications, including substitutions at the C7-position, have been explored to enhance antagonist activity and improve properties like solubility. mdpi.com For instance, a 7-bromo-substituted derivative (compound 5m) exhibited a very high affinity for hA₂AR with a Kᵢ value of 5 nM and demonstrated functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. mdpi.comnih.gov However, a bromo-substituent at the C6-position was found in one case to prevent the molecule from binding correctly, suggesting that the position and steric bulk of substituents are critical for receptor interaction. mdpi.com

| Compound | Binding Affinity (Kᵢ, nM) | Functional Antagonist Activity (IC₅₀, µM) | Source |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | 20 | Not Reported | mdpi.comnih.gov |

| Compound 5m (7-bromo derivative) | 5 | 6 | mdpi.comnih.gov |

| Compound 9x (aminopentylpiperidine substituent) | 21 | 9 | mdpi.com |

| Compound 10d (4-[(piperidin-1-yl)methyl]aniline substituent) | 15 | 5 | mdpi.com |

Antagonist/Agonist Activity and Selectivity

Quinazoline derivatives have been identified as potent antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. nih.govnih.gov Notably, research has highlighted the potential for developing selective antagonists for the A2B adenosine receptor (A2BAR), a subtype implicated in conditions like asthma. nih.govnih.gov

One study discovered a potent A2BAR antagonist, a 4-methyl-7-methoxyquinazolyl derivative, which demonstrated selectivity for this receptor with a binding affinity (Ki) of 112 nM. nih.govnih.gov However, further exploration of various substituent and ring-structural variations in this series of derivatives generally resulted in non-selective adenosine receptor ligands with micromolar affinities. nih.govnih.gov This suggests that while the quinazoline scaffold is a promising starting point, achieving high selectivity requires careful molecular tailoring. The nitrogen atom at the N3 position of the quinazoline ring was found to be crucial for recognition by the A2BAR, but not for the A1 and A2A subtypes. nih.gov

More recent research has focused on 2-aminoquinazoline derivatives as highly effective antagonists for the A2A adenosine receptor (A2AR), a target for neurodegenerative diseases and cancer. mdpi.com A key finding was the identification of 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist with a Ki of 20 nM. mdpi.com Structure-activity relationship (SAR) studies revealed that substitutions at the C6 and C7 positions, as well as the introduction of aminoalkyl chains at the C2-position, can enhance antagonist activity and improve solubility. mdpi.com

Table 1: Adenosine Receptor Antagonist Activity of Quinazoline Derivatives

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 4-Methyl-7-methoxyquinazolyl derivatives | A2B Adenosine Receptor | A potent and selective antagonist was identified (Ki = 112 nM). The N3 position is crucial for A2B receptor recognition. | nih.govnih.gov |

| 2-Aminoquinazoline derivatives | A2A Adenosine Receptor | A 6-bromo derivative showed high affinity (Ki = 20 nM). C6/C7 substitutions and C2-aminoalkyl chains enhance activity. | mdpi.com |

| Isoquinoline and quinazoline urea (B33335) analogues | A3 Adenosine Receptor | Quinazoline derivatives showed potential as A3 receptor antagonists, with affinity influenced by substituents at the 2-position. | vu.nl |

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)

Quinazoline derivatives have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites such as Leishmania and Trypanosoma. nih.govnih.govnih.gov Leishmaniasis and trypanosomiasis are debilitating and often fatal diseases for which new and more effective treatments are urgently needed.

A series of N2,N4-disubstituted quinazoline-2,4-diamines were evaluated for their antileishmanial activity. nih.gov This research led to the identification of compounds with potent activity in the single-digit micromolar or high nanomolar range against Leishmania mexicana axenic amastigotes. nih.gov One particular N2-benzylquinazoline-2,4-diamine exhibited an encouraging selectivity index of 100, indicating a favorable profile of parasite inhibition over mammalian cell toxicity. nih.gov Furthermore, a quinazoline derivative from this series demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasite burden. nih.gov

Another study synthesized a series of quinazoline-2,4,6-triamines and tested them against Leishmania mexicana. nih.gov An N6-(ferrocenmethyl)quinazolin-2,4,6-triamine derivative showed activity against both promastigote and intracellular amastigote forms of the parasite, coupled with low cytotoxicity in mammalian cells. nih.gov

Inhibition of Parasite-Specific Enzymes (e.g., Trypanothione Reductase)

A key strategy in the development of antiparasitic drugs is the targeting of enzymes that are essential for the parasite's survival but absent in the human host. Trypanothione reductase (TryR) is one such validated drug target in Trypanosoma and Leishmania species. nih.govnih.gov This enzyme is central to the parasite's unique redox metabolism, which relies on the dithiol trypanothione. nih.gov

Research has shown that the quinazoline framework can serve as a "privileged structure" for designing novel inhibitors of TryR. nih.gov Several quinazoline-type compounds have been synthesized that inhibit TryR with selectivity over the human homolog, glutathione (B108866) reductase. nih.gov These compounds also demonstrated the ability to inhibit parasite growth in vitro. nih.gov

A significant breakthrough was the discovery of a series of 3,4-dihydroquinazoline derivatives as potent inhibitors of Trypanosoma brucei TryR. nih.govacs.org Crystallographic studies revealed that these inhibitors bind to the enzyme and induce a conformational change, creating a new sub-pocket that is occupied by an aryl group on the ligand. nih.gov This "induced-fit" binding mode provides a structural basis for the rational design of more potent and selective inhibitors. The initial hits from a high-throughput screen, 3,4-dihydroquinazolines 1a and 1b , displayed low micromolar inhibition of T. cruzi TryR. nih.gov

Table 2: Antiparasitic Activity and Trypanothione Reductase Inhibition by Quinazoline Derivatives

| Compound Series | Parasite | Target Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| N2,N4-Disubstituted quinazoline-2,4-diamines | Leishmania mexicana | Dihydrofolate reductase (potential) | Potent activity (nM to low µM range) and good selectivity. In vivo efficacy in a mouse model. | nih.gov |

| Quinazoline-2,4,6-triamines | Leishmania mexicana | Redox reactions (proposed) | N6-(ferrocenmethyl) derivative active against promastigotes and amastigotes with low cytotoxicity. | nih.gov |

| Quinazoline-type compounds | Trypanosoma cruzi | Trypanothione Reductase | Selective inhibition of TryR over human glutathione reductase and in vitro parasite growth inhibition. | nih.gov |

| 3,4-Dihydroquinazolines | Trypanosoma brucei | Trypanothione Reductase | Novel class of inhibitors identified. Crystal structure revealed an induced-fit binding mode. | nih.govacs.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Halogen Substituents (Position and Type)

Halogen atoms play a significant role in modulating the biological activity of quinazoline derivatives. nih.govnih.gov Their position and type (e.g., chloro, bromo) can impact binding affinity, selectivity, and metabolic stability.

Studies on quinazolinone derivatives have shown that the presence of a halogen atom at the C-6 position can enhance antimicrobial and anticancer activities. nih.govnih.gov For instance, the presence of a halogen at the 6- and 8-positions of the quinazolinone ring is considered beneficial for antimicrobial effects. nih.gov In the context of anticancer activity, the presence of a halogen atom at the C-6 position has been shown to improve the efficacy of quinazoline-based drugs. nih.gov

Specifically, a 3-bromo substituted quinazoline molecule displayed potent anticancer activity. mdpi.com The combination of a 3-chloro-4-fluoro-aniline substituent also resulted in strong activity. mdpi.com Furthermore, the introduction of electron-withdrawing groups such as fluoro, bromo, and chloro on the aniline (B41778) ring of 4-anilinoquinazolines is advantageous for their antiproliferative effects. mdpi.com Research on 2-thieno-4(3H)-quinazolinone analogs revealed that a 6-iodo substituent was present in some of the most active antitumor compounds. nih.gov Similarly, a study on 2-mercapto-4(3H)-quinazolinone analogs found that a 6-iodo substituent was a key feature of the most active compounds. mdpi.com A 7-chloro-quinazolinone derivative demonstrated significant analgesic properties, suggesting that halogenation at the C-7 position is a viable strategy for developing analgesics.

Role of Substituents at C-2, C-4, C-5, and C-7 Positions

Substitutions at various positions of the quinazoline ring are critical for determining the biological activity and target selectivity.

C-2 Position: The substituent at the C-2 position significantly influences the activity of quinazoline derivatives. For antimicrobial activity, a methyl or thiol group at this position is considered essential. nih.gov In the development of adenosine A3 receptor antagonists, the nature of the substituent at the C-2 position was found to be important, with a 2-pyridyl group being a common feature in active compounds. vu.nl For antiproliferative activity, the incorporation of a substituted phenyl or naphthyl ring at the C-2 position of the quinazolinone moiety has been explored. nih.gov

C-4 Position: The C-4 position is a key site for modification in many biologically active quinazolines. A substituted or simple amine at the C-4 position is known to promote antibacterial potency. nih.gov In the case of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at C-4 was found to be beneficial for antimicrobial activity. nih.gov For antitumor agents, the 4-anilinoquinazoline (B1210976) scaffold is a common pharmacophore for EGFR inhibitory activity. mdpi.com

C-5 Position: The C-5 position has also been a target for structural modification. In a series of N2,N4-disubstituted quinazolines with antileishmanial activity, substitution at the C-5 position with a chloride or methyl group resulted in significantly less toxicity compared to the unsubstituted parent compound. nih.gov Research into the C-H functionalization of quinolines has provided methods for the selective halogenation of the C-5 position, opening up avenues for creating new derivatives. researchgate.net

C-7 Position: The C-7 position is another important site for substitution. As mentioned, a 7-chloro derivative showed analgesic activity. In the context of adenosine receptor antagonists, a 7-methoxy group was present in a potent A2B receptor antagonist. nih.govnih.gov The development of multi-tyrosine kinase inhibitors has involved the synthesis of 7-aminoalkoxy-4-aryloxy-quinazolines. mdpi.com

Impact of Linker Groups and Heterocyclic Fusions

The introduction of linker groups and the fusion of other heterocyclic rings to the quinazoline scaffold are effective strategies for modulating biological activity and exploring new chemical space.

The use of linker groups allows for the connection of the quinazoline core to other pharmacophores, potentially leading to hybrid molecules with enhanced or novel activities. nih.govresearchgate.net For instance, the synthesis of quinazoline derivatives with an ortho-phenol-quaternary ammonium (B1175870) salt group connected by a flexible linker has been reported to produce compounds that can inhibit DNA transcription. nih.gov In a series of cytotoxic 6-bromo-quinazoline derivatives, an aliphatic linker attached to a thiol group at the C-2 position resulted in the most potent compound against cancer cell lines. nih.gov The rigidity of the linker can also be a critical factor, as seen in the development of ROR1 pseudokinase inhibitors where a more rigid benzene-fused heterocyclic structure, formed by cyclizing an ethynyl (B1212043) group, led to better binding activity. acs.org